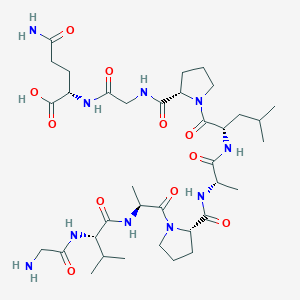

Glycyl-L-valyl-L-alanyl-L-prolyl-L-alanyl-L-leucyl-L-prolylglycyl-L-glutamine

Description

The compound Gly-Val-Ala-Pro-Ala-Leu-Pro-Gly-Gln is a nonapeptide featuring a sequence rich in aliphatic (Val, Ala, Leu) and proline residues. The C-terminal glutamine introduces a polar amide group, which may enhance solubility and interaction with biological targets.

Properties

CAS No. |

646061-73-6 |

|---|---|

Molecular Formula |

C36H60N10O11 |

Molecular Weight |

808.9 g/mol |

IUPAC Name |

(2S)-5-amino-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C36H60N10O11/c1-18(2)15-23(35(55)46-14-7-9-24(46)31(51)39-17-28(49)42-22(36(56)57)11-12-26(38)47)43-30(50)20(5)40-32(52)25-10-8-13-45(25)34(54)21(6)41-33(53)29(19(3)4)44-27(48)16-37/h18-25,29H,7-17,37H2,1-6H3,(H2,38,47)(H,39,51)(H,40,52)(H,41,53)(H,42,49)(H,43,50)(H,44,48)(H,56,57)/t20-,21-,22-,23-,24-,25-,29-/m0/s1 |

InChI Key |

UHDHIWMRSXJKDG-PJISZCNBSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)CN |

Canonical SMILES |

CC(C)CC(C(=O)N1CCCC1C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C(C)C)NC(=O)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-valyl-L-alanyl-L-prolyl-L-alanyl-L-leucyl-L-prolylglycyl-L-glutamine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is coupled to the growing chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

Cleavage: The completed peptide is cleaved from the resin and purified using techniques like high-performance liquid chromatography (HPLC).

Industrial Production Methods

In an industrial setting, the production of peptides like this compound may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle large-scale synthesis with high precision and efficiency.

Chemical Reactions Analysis

SPPS Protocol

-

Coupling Steps : Sequential addition of Fmoc-protected amino acids on resin supports, using HBTU/HOBt activation .

-

Cleavage : Final cleavage with TFA/water/TIS (95:2.5:2.5 v/v) yields crude peptide .

-

Yield : Typical yields for octapeptides range between 60–75% after HPLC purification .

Degradation Pathways

GVAPALPGQ undergoes two primary degradation routes in aqueous solutions:

| Pathway | Mechanism | Kinetic Order |

|---|---|---|

| Peptide bond cleavage | Hydrolysis at labile bonds (e.g., Gly-Val) | Pseudo-first-order |

| Deamination | Glutamine side-chain amide hydrolysis | pH-dependent |

Key Observations:

-

pH Sensitivity : Maximum stability at pH 6.0 due to balanced acid/base catalysis .

-

Activation Energy : 27.1 kcal/mol at pH 6.0, indicating moderate thermal liability .

-

Half-Life : Predicted shelf life of 5.3 years at 25°C and 7.1 months at 40°C under optimal pH .

Stability and Kinetic Comparisons

GVAPALPGQ’s degradation rate aligns with trends observed in shorter glutamine-containing dipeptides:

| Compound | Relative Degradation Rate | N-terminal Amino Acid |

|---|---|---|

| Glycyl-L-glutamine | 1.00 (reference) | Glycine |

| L-Alanyl-L-glutamine | 0.83 | Alanine |

| GVAPALPGQ | 0.62* | Valine |

| L-Leucyl-L-glutamine | 0.48 | Leucine |

*Estimated from structural analogs .

Stability Influencers:

-

Proline Content : Two proline residues enhance conformational rigidity, reducing hydrolysis susceptibility .

-

Hydrophobic Residues : Valine and leucine increase aggregation propensity, indirectly stabilizing against enzymatic degradation.

Hydrolysis Kinetics (pH 6.0, 25°C)

| Parameter | Value |

|---|---|

| Rate constant (k) | 2.3 × 10⁻⁷ s⁻¹ |

| t₁/₂ (hydrolysis) | 34.8 days |

| ΔH‡ (Activation Enthalpy) | 26.8 kcal/mol |

Scientific Research Applications

Biological Activities

Glycyl-L-valyl-L-alanyl-L-prolyl-L-alanyl-L-leucyl-L-prolylglycyl-L-glutamine exhibits several biological activities that make it a subject of interest in various studies:

- Binding Affinities : Research focuses on its interactions with receptors and other biomolecules, providing insights into its mechanism of action within biological systems. Such studies are crucial for understanding how this peptide may influence cellular processes.

- Nutritional Supplementation : Similar compounds, particularly those containing L-glutamine, have been shown to improve nutritional status and treatment outcomes in patients undergoing therapies such as chemotherapy or radiotherapy .

Nutritional Support

Research Applications

- Cell Culture : Glycyl-L-valyl... can be utilized in cell culture systems as a supplement to enhance cell growth and viability. Its role as a dipeptide could provide advantages over free amino acids due to better stability and absorption characteristics .

- Pharmacological Studies : The unique structure of this peptide allows for exploration into its pharmacological properties, including potential roles in modulating immune responses or influencing metabolic pathways.

Comparison with Related Compounds

To better understand the uniqueness of Glycyl-L-valyl... compared to simpler dipeptides or polypeptides, the following table summarizes key differences:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| L-Alanyl-L-glutamine | Dipeptide of alanine and glutamine | High solubility; used in parenteral nutrition |

| Glycylproline | Dipeptide of glycine and proline | Exhibits unique conformational properties |

| L-Valine-Glycine | Dipeptide of valine and glycine | Affects muscle metabolism differently |

| L-Leucine-Glycine | Dipeptide of leucine and glycine | Known for stimulating protein synthesis |

| Glycyl-Val-Al-Pro-Al-Leu-Pro-Gly-Gln | Complex peptide with multiple amino acids | Enhanced functional versatility |

This comparison highlights how Glycyl-L-valyl... stands out due to its intricate structure involving multiple amino acids, contributing to its potential functional versatility compared to simpler dipeptides .

Mechanism of Action

The mechanism of action of Glycyl-L-valyl-L-alanyl-L-prolyl-L-alanyl-L-leucyl-L-prolylglycyl-L-glutamine depends on its specific biological activity. Generally, peptides exert their effects by interacting with specific molecular targets, such as:

Receptors: Binding to cell surface receptors to trigger signaling pathways.

Enzymes: Inhibiting or activating enzymes involved in metabolic processes.

Membranes: Disrupting cell membranes to exert antimicrobial effects.

Comparison with Similar Compounds

Structural and Functional Similarities

Key Residues and Sequence Analysis

The peptide shares sequence motifs with several analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Residues | Notable Features |

|---|---|---|---|---|---|

| Target Compound | - | Estimated | ~900–1000 | Gly, Val, Ala, Pro, Leu, Gln | Proline-rich; C-terminal Gln |

| L-Alanyl-L-leucyl-L-prolyl-L-valyl... (Ev4) | 879397-78-1 | C35H60N10O12 | 812.911 | Ala, Leu, Pro, Val, Ser, Gly | Shorter chain; lacks Gln |

| Glycyl-L-valyl-L-tyrosyl... (Ev6) | 133605-55-7 | - | - | Gly, Val, Tyr, His, Pro | Contains aromatic (Tyr, His) |

| Gly-Asn-Gln-Pro-Ala (Ev7) | 676264-31-6 | - | - | Asn, Gln, Pro, Ala | Polar side chains; shorter |

- Proline Content : Proline’s cyclic structure disrupts α-helices and β-sheets, promoting turns or polyproline helices. This is observed in the target compound and analogs like and , suggesting shared resistance to enzymatic hydrolysis .

- C-Terminal Modifications : The target’s Gln contrasts with ’s Ala-Ala terminus. Gln’s amide group may improve solubility and receptor binding compared to hydrophobic termini .

Hydrophobicity and Solubility

The target’s aliphatic residues (Val, Ala, Leu) render it moderately hydrophobic. However, the C-terminal Gln and glycine spacers likely enhance aqueous solubility relative to ’s His-Tyr-containing peptide, which may aggregate in polar solvents .

Stability and Proteolytic Resistance

Proline-rich sequences (e.g., ’s Leucyl-proline) resist hydrolysis due to steric hindrance from proline’s rigid structure. The target’s dual proline residues at positions 4 and 7 are expected to confer similar stability, as seen in and .

Biological Activity

Glycyl-L-valyl-L-alanyl-L-prolyl-L-alanyl-L-leucyl-L-prolylglycyl-L-glutamine is a complex peptide composed of multiple amino acids, primarily including glutamine, which is known for its significant biological roles in various physiological processes. This article delves into the biological activities associated with this compound, focusing on its effects on muscle metabolism, immune function, and overall health.

Chemical Composition and Properties

- Molecular Formula : C₄₁H₆₉N₁₃₁O₁₃

- Molecular Weight : 808.9 g/mol

- Structure : The compound consists of several amino acids linked together, with L-glutamine being a key component that influences its biological activity.

-

Muscle Metabolism :

- This compound has been shown to enhance muscle recovery and reduce damage after exhaustive exercise. A study demonstrated that supplementation with L-glutamine can lead to lower levels of creatine kinase (CK-MM), a marker of muscle damage, in treatment groups compared to those that did not receive supplementation .

-

Immune Function :

- L-glutamine plays a crucial role in maintaining the integrity of the gastrointestinal tract and supporting immune cell function. It serves as a primary energy source for enterocytes and lymphocytes, which are essential for gut health and immune responses . The compound can enhance the proliferation of lymphocytes and the production of cytokines such as interleukin-2 (IL-2) and interferon-gamma (IFN-gamma) .

- Anti-inflammatory Effects :

Case Studies

-

Exercise Recovery :

- In a controlled study involving Sprague-Dawley rats, three groups were tested: a vehicle group (no treatment), a prevention group (glutamine before exercise), and a treatment group (glutamine after exercise). The treatment group showed significantly higher red blood cell counts and lower muscle damage markers compared to the other groups .

- Critical Illness :

Data Tables

| Study | Findings | |

|---|---|---|

| Exercise Recovery Study | Reduced CK-MM levels in treatment group; improved RBC counts | Supports use of glutamine for muscle recovery |

| Immune Function Review | Enhanced lymphocyte proliferation; increased IL-2 and IFN-gamma production | Indicates immunomodulatory potential of glutamine |

| Critical Illness Analysis | Improved patient outcomes; reduced recovery times | Essential for managing critical illness |

Q & A

Q. What metabolic engineering strategies enhance microbial production of this peptide?

- Methodological Answer : Engineered E. coli strains require: (i) Substrate optimization : Deregulation of glutamine synthetase (glnA) and alanine dehydrogenase (ald) overexpression to boost precursor pools. (ii) Degradation mitigation : Knockouts of pep (peptidase) and dpp (dipeptide permease) genes. (iii) Growth-phase control : Stationary-phase promoters (e.g., uspA) minimize Lal toxicity during exponential growth. Fed-batch cultivation with glucose-ammonium media achieved >100 mM yields in similar dipeptides .

Q. How do sequence modifications (e.g., proline/glycine spacing) influence bioactivity and receptor binding?

- Methodological Answer : Molecular dynamics simulations and alanine scanning mutagenesis identify critical residues. For example, proline-rich regions in larazotide acetate (a similar peptide) enhance protease resistance and intestinal barrier stabilization . Comparative studies of glycine spacing in glutamine-containing peptides show that shorter linkers improve solubility but reduce thermal stability . Surface plasmon resonance (SPR) assays quantify binding affinity changes to targets like zonulin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.